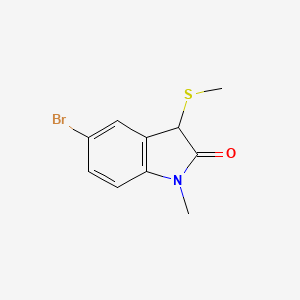![molecular formula C22H23ClN4O4 B12618637 (3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a spiro[indole-pyrrolidine] core, which is known for its biological activity and structural uniqueness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the spiro[indole-pyrrolidine] core, followed by the introduction of various functional groups. Key steps include:
Formation of the spiro core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrolidine precursor.
Functional group modifications: Introduction of the amino, oxo, and chloro groups through selective reactions such as amination, oxidation, and halogenation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include:
Nitro derivatives: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Halogenated or alkylated derivatives: From substitution reactions.
科学研究应用
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cell death or growth inhibition.
相似化合物的比较
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Molecules containing the indole ring system with various substitutions.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with different functional groups.
Uniqueness
The uniqueness of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide lies in its specific combination of functional groups and the spiro[indole-pyrrolidine] core, which imparts distinct biological and chemical properties.
属性
分子式 |
C22H23ClN4O4 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC 名称 |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-11-7-12(23)8-16-19(11)26-21(30)22(16)17(9-14(27-22)10-18(24)28)20(29)25-13-3-5-15(31-2)6-4-13/h3-8,14,17,27H,9-10H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t14-,17-,22+/m1/s1 |
InChI 键 |
IUSQBQUNWOTHPI-SRVWHDFXSA-N |
手性 SMILES |
CC1=CC(=CC2=C1NC(=O)[C@@]23[C@H](C[C@@H](N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)C23C(CC(N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


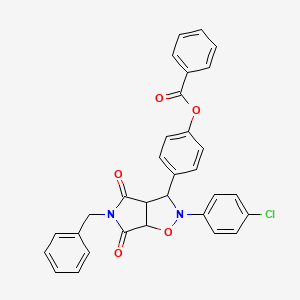
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

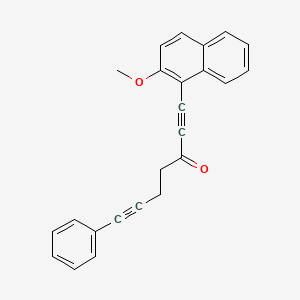
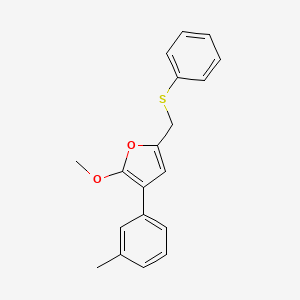
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

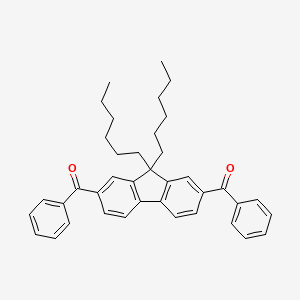
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
